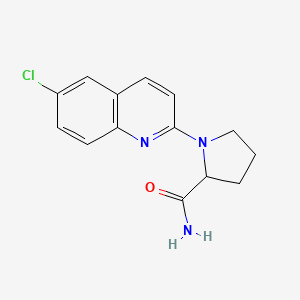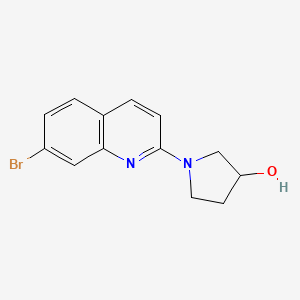
1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains a pyrrolidine ring, a quinoline ring, and a carboxamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and quinoline is a fused ring system with a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” likely involves a pyrrolidine ring attached to a quinoline ring via a carboxamide group. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as the presence of the pyrrolidine ring and the quinoline ring, as well as the carboxamide group, would influence its properties .Applications De Recherche Scientifique
CQP has a broad range of applications in scientific research and laboratory experiments. It has been used in the synthesis of various compounds, such as quinoline-based drugs, pyrrolidine-based drugs, and heterocyclic compounds. It has also been used in the synthesis of various polymers, such as polyurethanes and polyesters. CQP has been used in the synthesis of various organic compounds, such as amides, esters, and amines. It has also been used in the synthesis of various catalysts, such as palladium catalysts and nickel catalysts.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
The spatial orientation of substituents and different stereoisomers of the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Avantages Et Limitations Des Expériences En Laboratoire
CQP has several advantages for use in laboratory experiments. It is a colorless, volatile solid at room temperature and has a high solubility in both polar and non-polar solvents. It is also a stable compound in both acidic and basic solutions. In addition, CQP is a relatively inexpensive compound, making it an attractive option for laboratory experiments.
However, CQP also has several limitations for use in laboratory experiments. It is a volatile compound, meaning that it can evaporate quickly at room temperature. In addition, it is a relatively unstable compound, meaning that it can decompose easily in the presence of light or heat. Finally, CQP is a relatively toxic compound, meaning that it should be handled with care in the laboratory.
Orientations Futures
Due to its unique properties, CQP has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on developing new synthetic methods for the synthesis of CQP and its derivatives. In addition, future research could focus on exploring the potential therapeutic applications of CQP, such as its anti-inflammatory, anti-oxidative, and neuroprotective effects. Finally, future research could focus on developing new methods for the detection and quantification of CQP in biological samples.
Méthodes De Synthèse
CQP can be synthesized in several ways. One method involves the reaction of 6-chloroquinoline with pyrrolidine-2-carboxylic acid in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction yields 1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide as the major product. Another method involves the reaction of 6-chloroquinoline with pyrrolidine-2-carboxylic anhydride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction yields this compound(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide as the major product.
Propriétés
IUPAC Name |
1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-10-4-5-11-9(8-10)3-6-13(17-11)18-7-1-2-12(18)14(16)19/h3-6,8,12H,1-2,7H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJECJVLBEJEFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=C2)C=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6444808.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B6444812.png)
![3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444819.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444822.png)
![2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6444827.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6444833.png)

![1-(3-chlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6444846.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine](/img/structure/B6444847.png)
![N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444860.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine](/img/structure/B6444865.png)
![6-{1-[(6-methoxypyridin-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6444885.png)
![1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444889.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444897.png)
